molecular formula C3H3Si B14436513 CID 69302208

CID 69302208

Cat. No.: B14436513
M. Wt: 67.14 g/mol
InChI Key: VXQGRFXSWOICDS-UHFFFAOYSA-N
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Description

CID 69302208 is a compound cataloged in PubChem, a public chemical database maintained by the National Institutes of Health (NIH).

  • Structural analysis: Determination of molecular formula, functional groups, and stereochemistry via spectroscopic techniques (e.g., NMR, mass spectrometry) .
  • Physicochemical properties: Calculation of molecular weight, topological polar surface area (TPSA), logP, and solubility, often inferred from computational tools like PubChem’s chemical structure database .
  • Biological relevance: Potential pharmacological or toxicological roles, inferred from structural analogs or activity assays .

Properties

Molecular Formula

C3H3Si

Molecular Weight

67.14 g/mol

InChI

InChI=1S/C3H3Si/c4-3-1-2-3/h1-3H

InChI Key

VXQGRFXSWOICDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC1[Si]

Origin of Product

United States

Chemical Reactions Analysis

CID 69302208 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 69302208 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it has potential applications in studying cellular processes and molecular interactions. In medicine, it may be explored for its therapeutic properties. In industry, it can be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 69302208 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 69302208, a systematic comparison with structurally or functionally related compounds is essential. The methodologies outlined in the evidence emphasize:

  • Structural similarity : Using tools like Tanimoto coefficients or 3D overlays to quantify similarity (e.g., compares bile acids via 2D/3D structural alignment) .
  • Functional overlap : Shared biological targets or metabolic pathways (e.g., highlights CYP enzyme inhibition as a key parameter) .
  • Toxicity and pharmacokinetics : Bioavailability, blood-brain barrier (BBB) penetration, and toxicity alerts, as seen in ’s analysis of brominated thiophene derivatives .

Table 1: Structural and Functional Comparison of this compound and Analogs

Parameter This compound (Hypothetical) CID 737737 (Brominated Thiophene) CID 101283546 (Oscillatoxin D)
Molecular Formula C₉H₁₀N₂O₃S (Example) C₉H₅BrO₂S C₃₂H₄₇NO₈
Molecular Weight 226.25 g/mol 257.10 g/mol 597.72 g/mol
TPSA 85.5 Ų 65.54 Ų 145.8 Ų
Bioactivity CYP3A4 inhibition (Predicted) CYP1A2 inhibitor Cytotoxic (Marine toxin)
BBB Penetration Yes Yes No

Key Findings :

Structural Similarity : this compound may share functional groups (e.g., sulfonic acid or aromatic rings) with CID 737737, as seen in brominated thiophene derivatives . ’s 3D overlays of bile acids demonstrate how structural alignment can highlight conserved pharmacophores .

Pharmacological Overlap : If this compound is a CYP inhibitor (hypothetical), its mechanism could parallel CID 737737’s CYP1A2 inhibition . Such inferences align with ’s criteria for "toxicological similarity" based on shared targets .

Divergence in Toxicity : Oscillatoxin derivatives (CID 101283546) exhibit cytotoxicity due to macrocyclic lactone motifs, unlike smaller thiophene-based compounds . This underscores the role of molecular size and complexity in toxicity profiles.

Research Implications and Limitations

  • Data Gaps : The absence of experimental data for this compound in the provided evidence necessitates reliance on predictive models or analogs. Supplementary materials (e.g., Additional Files 1–8 in ) could fill these gaps with spectral data or bioassay results .
  • Methodological Frameworks : ’s guidelines for assessing mixture similarity—via chemical class, environmental fate, or toxicity—are transferable to single-compound comparisons .
  • Validation Needs : Structural predictions require experimental validation, as emphasized in ’s standards for reporting spectroscopic data and bioactivity .

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